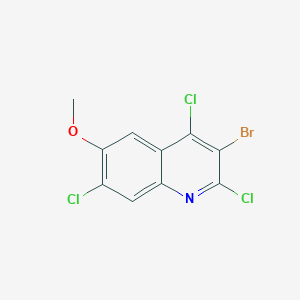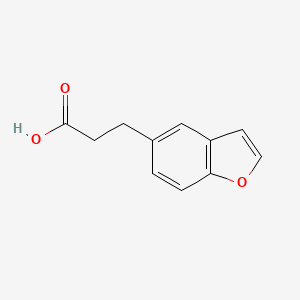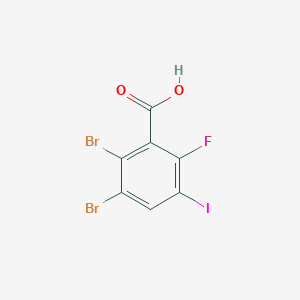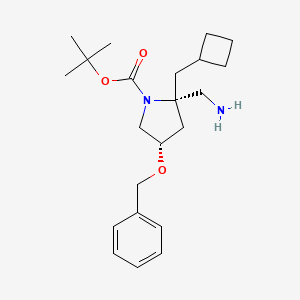
tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Functional Groups: The aminomethyl, benzyloxy, and cyclobutylmethyl groups are introduced through various substitution reactions.
Protection and Deprotection Steps: Protecting groups like tert-butyl are used to protect reactive sites during intermediate steps and are later removed.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclopentylmethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate is unique due to the specific combination of functional groups and the cyclobutylmethyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C22H34N2O3 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
tert-butyl (2S,4S)-2-(aminomethyl)-2-(cyclobutylmethyl)-4-phenylmethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H34N2O3/c1-21(2,3)27-20(25)24-14-19(26-15-18-8-5-4-6-9-18)13-22(24,16-23)12-17-10-7-11-17/h4-6,8-9,17,19H,7,10-16,23H2,1-3H3/t19-,22-/m0/s1 |
Clé InChI |
XHRAXRNXQPRAAN-UGKGYDQZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@@]1(CC2CCC2)CN)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1(CC2CCC2)CN)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


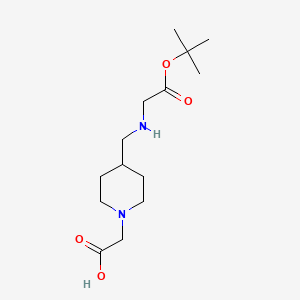
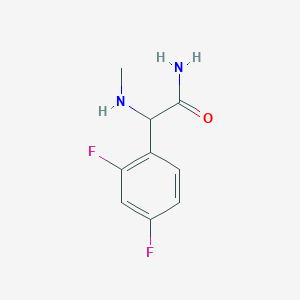
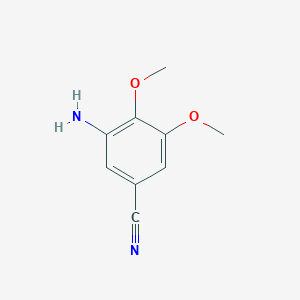

![tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12994024.png)
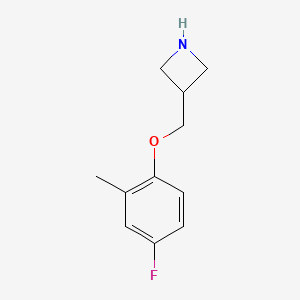
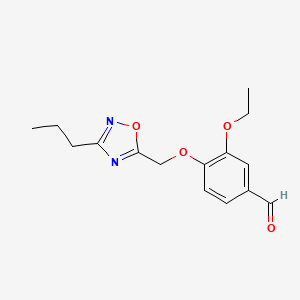
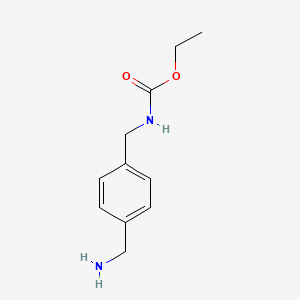
![3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994075.png)

![2-(5-Bromo-3-methylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12994087.png)
